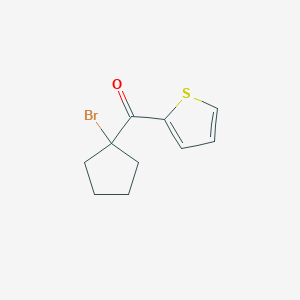

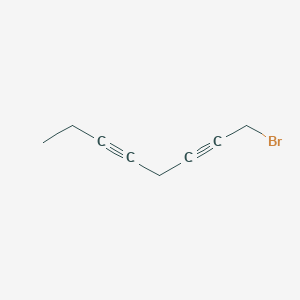

(1-溴环戊基)-2-噻吩基酮

描述

“(1-Bromocyclopentyl)-2-thienyl ketone” likely contains a cyclopentyl ring (a ring of five carbon atoms) with a bromine atom attached, and a ketone functional group (a carbon double-bonded to an oxygen atom) attached to a thienyl group (a sulfur-containing ring similar to benzene) .

Molecular Structure Analysis

Cycloalkanes, like the cyclopentyl group in this compound, are saturated hydrocarbons that form a ring structure . The thienyl group is a heterocyclic compound that contains a sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Bromocyclopentyl)-2-thienyl ketone” would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and more .科学研究应用

多米诺转化和氮杂迈克尔反应

Rulev 等人 (2007) 进行的一项研究探讨了宝石三氟乙酰基(溴代)烯烃的多米诺转化,触发了氮杂迈克尔/羟基烷基化反应。该过程导致 2-氨基-1-三氟甲基茚满醇的形成,其中间体为夺活氨基烯。此类转化强调了溴代烯烃在构建具有重要生物学相关性的复杂分子中的合成效用,表明类似于“(1-溴环戊基)-2-噻吩基酮”的化合物在合成新型生物活性化合物中的平行效用 (Rulev et al., 2007)。

抗氧化剂评估和分子对接

Althagafi (2022) 评估了用噻唑或吡啶部分装饰的新型二-2-噻吩基酮的抗氧化活性。该合成涉及(5-溴噻吩-2-基)(4-乙酰-3-甲基-5-苯氨基噻吩-2-基)酮作为前体,证明了该化合物在开发抗氧化剂中的潜力。该研究结合了量子化学计算和分子对接,表明该化合物可用于设计具有特定生物活性的分子 (Althagafi, 2022)。

不对称催化

Biradar 等人 (2009) 报道了(2-噻吩基)铝试剂对酮的不对称催化直接加成,以高对映选择性获得了手性叔 2-噻吩基醇。这说明了噻吩基化合物在对映选择性合成中的战略性用途,这是药物化学的基石,突出了“(1-溴环戊基)-2-噻吩基酮”在合成手性分子中的潜在应用 (Biradar et al., 2009)。

杂环化合物的合成和表征

Conradie 等人 (2008) 对含噻吩基的 β-二酮的研究揭示了合成和表征表现出酮-烯醇互变异构的化合物的过程。这项工作强调了噻吩基基团在改变分子电子性质中的重要性,表明“(1-溴环戊基)-2-噻吩基酮”在研究和控制有机化合物中的互变异构中具有潜在的研究应用 (Conradie et al., 2008)。

作用机制

Target of Action

It is known that brominated ketones, such as this compound, often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of (1-Bromocyclopentyl)-2-thienyl ketone involves a process known as alpha halogenation of ketones . This process begins with the protonation of the carbonyl oxygen, followed by the removal of an alpha-hydrogen to form an enol . The enol then reacts with a halogen, forming an oxonium ion intermediate with a carbon-halogen sigma bond in the alpha position . This reaction can lead to various changes in the target molecules, altering their function and potentially leading to various downstream effects .

Biochemical Pathways

The alpha halogenation process can potentially affect various biochemical pathways, particularly those involving the metabolism of ketones . The resulting changes can have various downstream effects, potentially leading to alterations in cellular function .

Pharmacokinetics

It is known that the bioavailability of such compounds can be influenced by various factors, including their chemical structure, the route of administration, and the presence of other compounds in the body .

Result of Action

It is known that brominated ketones can have various effects at the molecular and cellular level, potentially leading to alterations in cellular function .

Action Environment

The action of (1-Bromocyclopentyl)-2-thienyl ketone can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .

未来方向

属性

IUPAC Name |

(1-bromocyclopentyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrOS/c11-10(5-1-2-6-10)9(12)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMUBEYQNBPOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240797 | |

| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromocyclopentyl)-2-thienyl ketone | |

CAS RN |

94139-04-5 | |

| Record name | (1-Bromocyclopentyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94139-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094139045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromocyclopentyl)-2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)